molecular formula C9H12FNO2S B1299677 4-fluoro-N-propylbenzenesulfonamide CAS No. 433-05-6

4-fluoro-N-propylbenzenesulfonamide

Cat. No. B1299677
CAS RN: 433-05-6
M. Wt: 217.26 g/mol
InChI Key: MTBBWACEQXVMRS-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-propylbenzenesulfonamide is a derivative of benzenesulfonamide with a fluorine atom and a propyl group attached to the benzene ring. While the provided papers do not directly discuss 4-fluoro-N-propylbenzenesulfonamide, they do provide insights into the properties and reactivity of related fluorinated benzenesulfonamides. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides can involve various strategies, including the introduction of fluorine atoms into the benzenesulfonamide structure. For example, the paper titled "4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as selective cyclooxygenase-2 inhibitors" discusses the synthesis of a series of derivatives and the effects of substituents on the phenyl ring . Another paper describes the use of N-fluorobenzenesulfonimide as a catalyst attenuator in cycloisomerization reactions, which could be relevant for the synthesis of complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides can significantly influence their binding affinity and selectivity towards biological targets. For instance, the introduction of fluorine atoms has been shown to enhance the selectivity of COX-2 inhibitors . Crystallographic studies of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, provide insights into the packing patterns and intermolecular interactions that could be relevant for understanding the structure of 4-fluoro-N-propylbenzenesulfonamide .

Chemical Reactions Analysis

Fluorinated benzenesulfonamides participate in various chemical reactions, often as inhibitors of enzymes or as reagents in synthetic transformations. The inhibitory activity of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides against carbonic anhydrases is an example of the biological reactivity of these compounds . Additionally, the use of N-fluorobenzenesulfonimide in the fluorination of 2-oxindoles demonstrates the utility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenesulfonamides are influenced by the presence of the fluorine atom, which can affect the acidity, lipophilicity, and overall reactivity of the molecule. NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes provide valuable information on the binding interactions and the effects of fluorination on the properties of the sulfonamide group . The crystallographic characterization of related compounds further contributes to our understanding of the physical properties of these molecules .

Scientific Research Applications

  • Scientific Field: Life Science

    • Application : The compound is used in the field of life science, but specific applications are not mentioned .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in life science research are not specified in the source .
  • Scientific Field: Material Science

    • Application : The compound is used in the field of material science, but specific applications are not mentioned .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in material science research are not specified in the source .
  • Scientific Field: Chemical Synthesis

    • Application : The compound is used as an electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules .
    • Methods of Application : It is used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
    • Results or Outcomes : The outcomes of its use in chemical synthesis are not specified in the source .
  • Scientific Field: Chromatography

    • Application : The compound is used in the field of chromatography, but specific applications are not mentioned .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in chromatography research are not specified in the source .
  • Scientific Field: Analytical Research

    • Application : The compound is used in the field of analytical research, but specific applications are not mentioned .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in analytical research are not specified in the source .
  • Scientific Field: Parkinson’s Disease Research

    • Application : The compound is used in the field of Parkinson’s disease research, but specific applications are not mentioned .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the sources .
    • Results or Outcomes : The outcomes of its use in Parkinson’s disease research are not specified in the sources .
  • Scientific Field: Organic Synthesis

    • Application : The compound is used as a reagent in a palladium-catalyzed enantioselective fluorination of t-butoxycarbonyl lactones and lactams .
    • Methods of Application : It is used in the electrophilic difluorination of dihalopyridines with butyl lithium .
    • Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
  • Scientific Field: Conversion of Alcohols

    • Application : The compound is used in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in the conversion of alcohols are not specified in the source .
  • Scientific Field: Organic Synthesis

    • Application : The compound is used as a reagent in a palladium-catalyzed enantioselective fluorination of t-butoxycarbonyl lactones and lactams .
    • Methods of Application : It is used in the electrophilic difluorination of dihalopyridines with butyl lithium .
    • Results or Outcomes : The outcomes of its use in organic synthesis are not specified in the source .
  • Scientific Field: Conversion of Alcohols

    • Application : The compound is used in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .
    • Methods of Application : The exact methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of its use in the conversion of alcohols are not specified in the source .

Safety And Hazards

4-Fluoro-N-propylbenzenesulfonamide should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be prevented . It’s also important to note that sulfonamides can cause various side effects including diseases of the digestive and respiratory tracts .

properties

IUPAC Name

4-fluoro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBBWACEQXVMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368795
Record name 4-fluoro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-propylbenzenesulfonamide

CAS RN

433-05-6
Record name 4-fluoro-N-propylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Sarkar, ET Olejniczak, J Phan, JA Coker… - Journal of Medicinal …, 2020 - ACS Publications
The nucleotide exchange factor Son of Sevenless (SOS) catalyzes the activation of RAS by converting it from its inactive GDP-bound state to its active GTP-bound state. Recently, we …
Number of citations: 18 pubs.acs.org
X Zeng, Y Tu, Z Zhang, C You, J Wu… - The Journal of Organic …, 2019 - ACS Publications
A robust transition-metal-free one-step strategy for the synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides is presented. This method is not only …
Number of citations: 33 pubs.acs.org

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